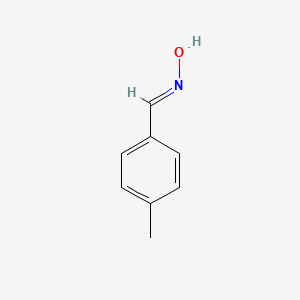
4-Methylbenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzaldehyde oxime, also known as p-tolualdehyde oxime, is an organic compound with the molecular formula C8H9NO. It is derived from 4-methylbenzaldehyde and hydroxylamine. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Methylbenzaldehyde oxime can be synthesized through the condensation reaction of 4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylbenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzaldehyde oxime has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a ligand in coordination chemistry and can form complexes with metals.
Medicine: Oxime derivatives are explored for their potential therapeutic properties, including antibacterial and antiviral activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-methylbenzaldehyde oxime involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. In medicinal chemistry, oxime derivatives can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates, thus serving as antidotes for organophosphate poisoning.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde oxime: Similar structure but lacks the methyl group.
4-Hydroxybenzaldehyde oxime: Contains a hydroxyl group instead of a methyl group.
Vanillin oxime: Contains a methoxy and hydroxyl group in addition to the oxime group.
Uniqueness: 4-Methylbenzaldehyde oxime is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules
Eigenschaften
CAS-Nummer |
3717-15-5 |
|---|---|
Molekularformel |
C8H9NO |
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
(NZ)-N-[(4-methylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H9NO/c1-7-2-4-8(5-3-7)6-9-10/h2-6,10H,1H3/b9-6- |
InChI-Schlüssel |
SRNDYVBEUZSFEZ-TWGQIWQCSA-N |
SMILES |
CC1=CC=C(C=C1)C=NO |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N\O |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NO |
Piktogramme |
Acute Toxic |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


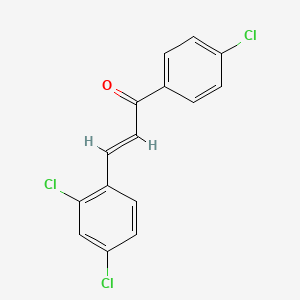

![1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B1624045.png)
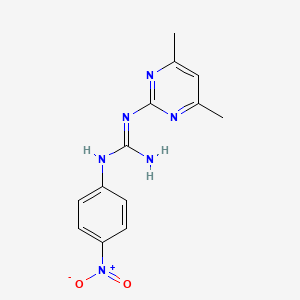
![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)
![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic Acid](/img/structure/B1624051.png)
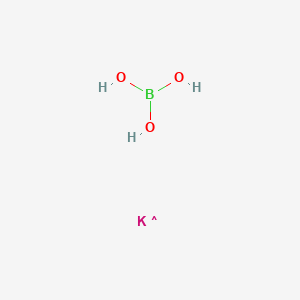
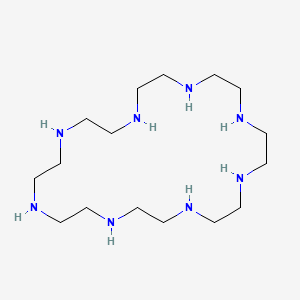
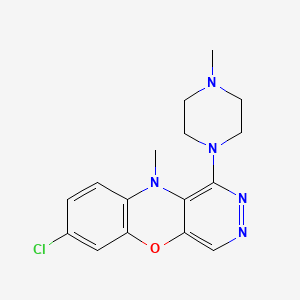
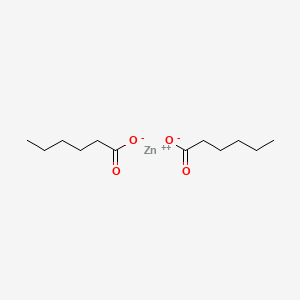
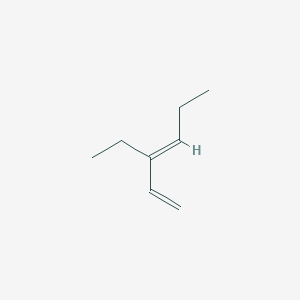
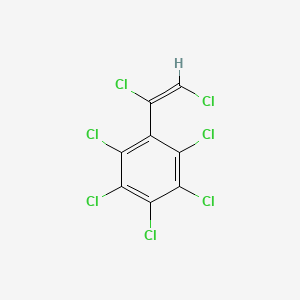
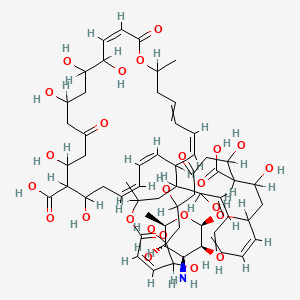
![(5S,7E,9E,11Z,14Z,17Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14,17-pentaenoic acid](/img/structure/B1624066.png)
